(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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Overview
Description
(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated oxazoline ring and a tert-butoxycarbonyl-protected amino acid moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, including the formation of the oxazoline ring and the introduction of the bromine atom. The process may start with the preparation of the oxazoline intermediate, followed by bromination under controlled conditions. The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of efficient catalysts, high-purity reagents, and advanced purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The brominated oxazoline ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to remove the bromine atom or modify the oxazoline ring.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The brominated oxazoline ring and the Boc-protected amino acid moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with a similar structural motif.
4,4’-Difluorobenzophenone: An organic compound used as a precursor for high-performance polymers.
Uniqueness
What sets (2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid apart is its unique combination of a brominated oxazoline ring and a Boc-protected amino acid. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound for scientific research and industrial use.
Biological Activity
The compound (2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is an organic molecule notable for its complex structure and potential biological activities. Its unique stereochemistry, characterized by a chiral center at the second carbon position, along with the presence of a brominated oxazole ring and a tert-butoxycarbonyl group, suggests significant interactions in biological systems.
Structural Features
The molecular formula of the compound is C11H17BrN2O5 with a molecular weight of approximately 337.17 g/mol. The structural complexity arises from the oxazole ring and the tert-butoxycarbonyl group, which are known to influence biological activity.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : Many oxazole-containing compounds show antibacterial and antifungal properties. This compound's structure suggests it may also possess similar activities.
- Anticancer Potential : Brominated compounds have been associated with tumor growth inhibition through various mechanisms, potentially making this compound a candidate for further anticancer studies.
- Neuroprotective Effects : The ability of this compound to interact with neurotransmitter systems may provide neuroprotective benefits, which is an area of increasing research interest.
The biological activity is likely linked to the compound's structural features. The oxazole ring can participate in various biochemical interactions, including enzyme inhibition and receptor modulation. Studies focusing on these interactions are essential for understanding the mechanism of action and advancing drug discovery processes.
Comparative Analysis
To illustrate the diversity of compounds related to This compound , the following table compares it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Bromobenzaldehyde | Bromine-substituted aromatic | Antimicrobial |
5-Bromooxazole | Simple oxazole derivative | Anticancer |
Tert-butyl carbamate | Amino acid derivative | Neuroprotective |
This table highlights how variations in structure can lead to different biological activities while underscoring the unique aspects of the target compound due to its specific stereochemistry and functional groups.
Properties
Molecular Formula |
C11H17BrN2O5 |
---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H17BrN2O5/c1-11(2,3)18-10(17)13-7(9(15)16)4-6-5-8(12)14-19-6/h6-7H,4-5H2,1-3H3,(H,13,17)(H,15,16)/t6-,7-/m0/s1 |
InChI Key |
FAWYTSTYZAEHPI-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@H]1CC(=NO1)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC(=NO1)Br)C(=O)O |
Origin of Product |
United States |
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